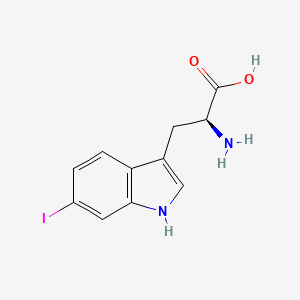

L-Tryptophan, 6-iodo-

Übersicht

Beschreibung

L-Tryptophan, 6-iodo- is a derivative of L-Tryptophan, an essential amino acid in humans . It is not only important for protein building, but also serves as a precursor of niacin, serotonin, melatonin, etc . The molecular formula of 6-Iodo-L-tryptophan is C11H11IN2O2 .

Molecular Structure Analysis

The molecular structure of L-Tryptophan, 6-iodo- contains a total of 28 bonds; 17 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .Physical And Chemical Properties Analysis

The average mass of 6-Iodo-L-tryptophan is 330.122 Da . L-Tryptophan is a white to yellowish white crystal or crystalline powder, odorless, with a slightly bitter taste .Wissenschaftliche Forschungsanwendungen

Metabolism and Pharmacological Aspects

- Tryptophan Metabolism as a Pharmacological Target: L-Tryptophan undergoes extensive metabolism, producing bioactive molecules with various effects across organs. Enzymes in its metabolism and their receptors are seen as potential therapeutic targets, with disruptions in L-tryptophan metabolism linked to neurological, metabolic, psychiatric, and intestinal disorders (Modoux, Rolhion, Mani, & Sokol, 2020).

Nutritional and Health Benefits

- Nutrition and Health Benefits of Tryptophan: This essential amino acid is crucial for protein synthesis and transforms into metabolites like serotonin, melatonin, and niacin. Its nutritional significance, along with its potential role in diagnosing and treating various human diseases, highlights its broad impact on health (Friedman, 2018).

Production Enhancement Strategies

- Improving L-Tryptophan Production in Escherichia coli: Metabolic engineering strategies have been employed to enhance L-tryptophan production. These include inactivating negative regulation factors, improving precursor levels, engineering transport systems, and overexpressing rate-limiting enzymes (Niu, Li, Liang, Qi, Li, & Gu, 2019).

Biotechnological Applications

- L-Tryptophan Biosynthesis and Metabolic Engineering: Strategies for L-tryptophan biosynthesis in Escherichia coli, including pathway engineering, by-product formation control, and fermentation bioprocess optimization, are crucial for sustainable and cost-effective microbial biosynthesis (Liu, Bilal, Luo, Zhao, & Iqbal, 2019).

Therapeutic Potential

- Behavioral Research and Therapeutic Indications: L-tryptophan plays a significant role in synthesizing brain serotonin, influencing mood, behavior, and cognition. Its clinical trials indicate potential efficacy in treating psychiatric disorders when combined with other agents (Richard, Dawes, Mathias, Acheson, Hill-Kapturczak, & Dougherty, 2009).

Enzymatic Studies and Applications

- Characterization of Tryptophan 6-Halogenase: The enzyme, isolated from Streptomyces toxytricini, plays a role in natural product biosynthesis by halogenating L- and D-Tryptophan to yield 6-chlorinated derivatives. This enzyme's properties are vital for understanding its application in medicinal chemistry (Zeng & Zhan, 2011).

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(6-iodo-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLISMPNNJOCQG-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)NC=C2CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1I)NC=C2C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433200 | |

| Record name | L-Tryptophan, 6-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

439113-23-2 | |

| Record name | L-Tryptophan, 6-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

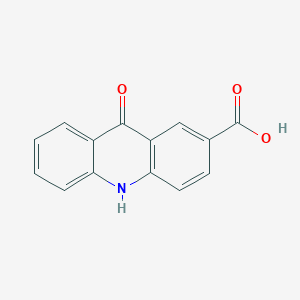

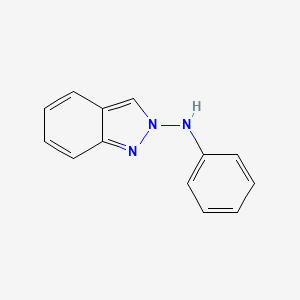

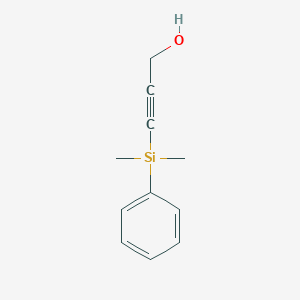

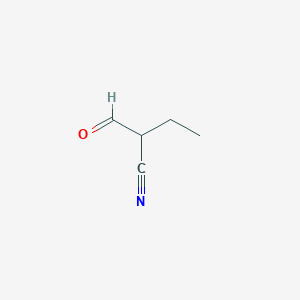

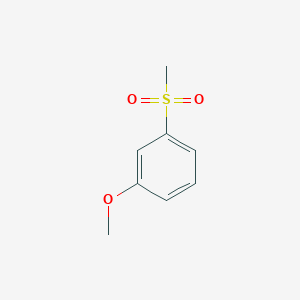

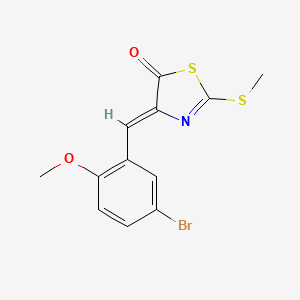

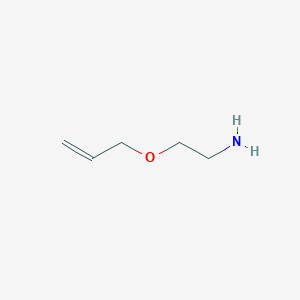

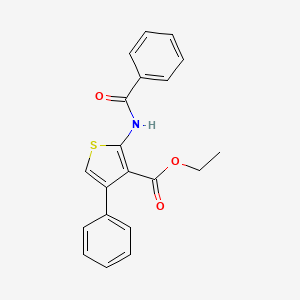

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-([1,1'-Biphenyl]-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-YL)butan-2-one](/img/structure/B3052646.png)